molecular formula C16H23N3O4 B12186002 6-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}hexanoic acid

6-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}hexanoic acid

Cat. No.: B12186002
M. Wt: 321.37 g/mol
InChI Key: FCATYFJMMVGIES-UHFFFAOYSA-N
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Description

6-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}hexanoic acid is a complex organic compound with a unique structure that includes a cinnoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}hexanoic acid typically involves multiple steps. One common method starts with the preparation of the cinnoline ring system, followed by the introduction of the hexanoic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: This compound shares a similar ring structure but differs in its functional groups and overall reactivity.

    Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a similar heterocyclic core but differ in their substitution patterns and biological activities.

Uniqueness

6-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}hexanoic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

6-[[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C16H23N3O4/c20-14(17-9-5-1-2-8-16(22)23)11-19-15(21)10-12-6-3-4-7-13(12)18-19/h10H,1-9,11H2,(H,17,20)(H,22,23)

InChI Key

FCATYFJMMVGIES-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCCCCC(=O)O

Origin of Product

United States

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